Bisphenol A Diglycidyl Ether-d10
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Overview
Description
Bisphenol A Diglycidyl Ether-d10 is a deuterated form of Bisphenol A Diglycidyl Ether, which is an organic compound commonly used in the production of epoxy resins. This compound is known for its high reactivity and ability to form strong, durable polymers. It is a colorless, viscous liquid that is a key component in many industrial applications, particularly in coatings, adhesives, and composite materials .
Preparation Methods
Bisphenol A Diglycidyl Ether-d10 is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the diglycidyl ether. The process can be summarized as follows:
Reaction of Bisphenol A with Epichlorohydrin: Bisphenol A reacts with epichlorohydrin in the presence of a base to form Bisphenol A Diglycidyl Ether.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
Industrial production methods often involve continuous processes to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production of this compound.
Chemical Reactions Analysis
Bisphenol A Diglycidyl Ether-d10 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane.
Reaction with Acrylic Acid: It reacts with acrylic acid to form vinyl ester resins, which involves the opening of the epoxide ring and the formation of unsaturated esters.
Crosslinking: Epoxy resins formed from this compound can be crosslinked using curing agents such as polyamines, aminoamides, and phenolic compounds.
Scientific Research Applications
Bisphenol A Diglycidyl Ether-d10 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Bisphenol A Diglycidyl Ether-d10 involves its high reactivity and ability to form strong covalent bonds with other molecules. It acts as an activator of the CatSper Ca2+ channel in human sperm, which plays a central role in calcium-dependent physiological responses essential for successful fertilization . The compound’s ability to form crosslinked networks through its epoxide groups is also a key aspect of its mechanism of action in industrial applications .
Comparison with Similar Compounds
Bisphenol A Diglycidyl Ether-d10 is unique compared to other similar compounds due to its deuterated form, which provides enhanced stability and reduced reactivity in certain applications. Similar compounds include:
Bisphenol F Diglycidyl Ether: Used in the production of epoxy resins with different mechanical properties.
Bisphenol A Propoxylate Diglycidyl Ether: Known for its use in forming thermally stable composites.
Bisphenol A Bis(2,3-dihydroxypropyl) Ether: Utilized in applications requiring high chemical resistance.
These compounds share similar chemical structures but differ in their specific applications and properties, making this compound a versatile and valuable compound in various fields.
Properties
Molecular Formula |
C21H24O4 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,2,3-trideuterio-3-[dideuterio-[4-[2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i11D2,12D2,13D2,14D2,19D,20D |
InChI Key |
LCFVJGUPQDGYKZ-NWNUZOQRSA-N |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC([2H])([2H])C4(C(O4)([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 |
Origin of Product |
United States |
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